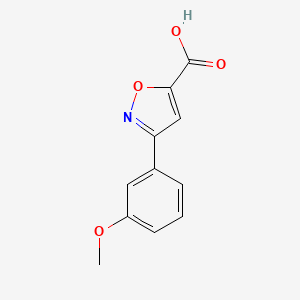

3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid

描述

属性

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKLXXDOCKHVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-38-1 | |

| Record name | 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Generation of Nitrile Oxide

The nitrile oxide intermediate is derived from 3-methoxybenzaldehyde oxime. The oxime is synthesized by reacting 3-methoxybenzaldehyde with hydroxylamine hydrochloride in a polar solvent such as ethanol or methanol under reflux conditions. Subsequent treatment with a chlorinating agent (e.g., N-chlorosuccinimide) in the presence of a base (e.g., triethylamine) generates the unstable nitrile oxide in situ.

Cycloaddition with Ethyl Propiolate

The nitrile oxide reacts with ethyl propiolate (HC≡CCOOCH₂CH₃) in a regioselective [3+2] cycloaddition. This reaction is typically conducted in dichloromethane or tetrahydrofuran at room temperature, often catalyzed by hypervalent iodine reagents such as (diacetoxyiodo)benzene to enhance reaction efficiency. The cycloaddition yields the ethyl ester of this compound as the major product, with the 3-methoxyphenyl and ester groups positioned at C3 and C5 of the isoxazole ring, respectively.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, a well-established method for ester-to-acid conversions.

Reaction Conditions

In a representative procedure, the ethyl ester (e.g., 900 mg, 5.8 mmol) is dissolved in a mixture of tetrahydrofuran (2.0 mL) and methanol (4 mL). Aqueous sodium hydroxide (465 mg in 2 mL water) is added, and the reaction is stirred at room temperature for 18–20 hours under an inert atmosphere. The hydrolysis is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion.

Acidification and Isolation

Upon completion, the reaction mixture is acidified to pH 2 using concentrated hydrochloric acid, precipitating the carboxylic acid. The product is extracted with ethyl acetate (3 × 35 mL), washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude solid is typically obtained in high yield (e.g., 90%) and used without further purification in subsequent reactions.

Alternative Synthetic Routes

While the cycloaddition-hydrolysis pathway is the most direct method, alternative approaches have been explored:

Oxidation of Methyl Substituents

The oxidation of a 5-methyl group on the isoxazole ring to a carboxylic acid is theoretically feasible but less practical due to the harsh conditions required (e.g., potassium permanganate in acidic media). The isoxazole ring’s sensitivity to strong oxidants often leads to decomposition, making this route unsuitable for large-scale synthesis.

Functional Group Interconversion

Schiff base formation followed by cyclization has been reported for related isoxazole derivatives. However, this method introduces additional steps and lower yields compared to the cycloaddition approach.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The cycloaddition reaction’s efficiency is highly solvent-dependent. Polar aprotic solvents like dichloromethane enhance nitrile oxide stability, while elevated temperatures (40–50°C) may improve reaction rates at the expense of regioselectivity.

Catalyst Screening

Hypervalent iodine catalysts, such as (diacetoxyiodo)benzene, reduce side reactions and improve yields by facilitating nitrile oxide generation. Alternative catalysts, including copper(I) iodide, have been explored but show limited efficacy for this substrate.

Data Summary of Key Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile oxide formation | N-Chlorosuccinimide, triethylamine, CH₂Cl₂ | 75–85% | General |

| Cycloaddition | Ethyl propiolate, (diacetoxyiodo)benzene | 70–80% | General |

| Ester hydrolysis | NaOH, THF/MeOH/H₂O, 20°C, 18–20 h | 85–90% |

化学反应分析

Cyclocondensation of Chalcone Derivatives

A brominated chalcone precursor (e.g., 1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) reacts with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate. Subsequent base-mediated cyclization (e.g., NaOH) eliminates water and bromine to yield the isoxazole ring .

Example Reaction Pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, MeOH/H₂O, 50°C, 20 min | Brominated chalcone oxime |

| Cyclization | 2M NaOH, reflux, 2.5 hrs | 3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group participates in esterification, amidation, and decarboxylation:

Ester Hydrolysis

The methyl ester derivative undergoes saponification with NaOH in THF/MeOH/H₂O (20°C, 18–20 hrs) to yield the free carboxylic acid :

Conditions Table

| Parameter | Value |

|---|---|

| Solvent | THF/MeOH/H₂O (1:2:1) |

| Temperature | 20°C |

| Time | 18–20 hrs |

| Yield | 90% |

Amide Formation

The carboxylic acid reacts with amines (e.g., 3-chloro-2-methylaniline) in the presence of coupling agents to form bioactive amides :

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks to the para and ortho positions relative to the methoxy substituent. Halogenation and nitration have been reported in analogous systems .

Isoxazole Ring Reactivity

The isoxazole ring undergoes lithiation at the 4-position, enabling carboxylation or alkylation:

Lithiation-Carboxylation

Using n-butyllithium and CO₂, lithiation at the 4-position yields 3-methoxy-5-phenylisoxazole-4-carboxylic acid derivatives :

Key Observations

Biological Derivatization

The compound serves as a precursor for immunosuppressive agents. Modifications include:

-

Esterification with ethyl or methyl groups to enhance membrane permeability .

-

Conjugation with triazine or triazole moieties to modulate immune cell signaling pathways .

Stability and Degradation

-

Hydrolytic Sensitivity : The isoxazole ring resists hydrolysis under neutral conditions but degrades in strong acids/bases .

This compound’s multifunctional architecture enables its use in pharmaceuticals, agrochemicals, and materials science. Further studies on its catalytic asymmetric synthesis and metal-complexation behavior are warranted.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

The isoxazole moiety is a significant scaffold in drug design, particularly for developing anticancer agents. Research indicates that derivatives of isoxazole exhibit significant cytotoxic effects against various cancer cell lines.

- Anticancer Activity : A study demonstrated that modifications on the phenyl ring of isoxazole derivatives can enhance their potency against cancer cells. For example, compounds similar to 3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid showed promising results in inhibiting the proliferation of breast and liver cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 10.5 |

| This compound | Huh7 (Liver) | 8.0 |

2. Agrochemicals

Isoxazole derivatives are also explored for their potential as agrochemicals due to their ability to inhibit chitin synthesis in pests. This property makes them candidates for developing environmentally friendly pesticides.

- Chitin Synthesis Inhibition : Research has shown that certain isoxazole derivatives can effectively inhibit chitin synthesis in agricultural pests, providing an alternative to traditional insecticides.

| Compound | Target Pest | Inhibition (%) |

|---|---|---|

| This compound | Chilo suppressalis | 75% |

3. Material Science

The unique properties of isoxazoles have led to their use in developing advanced materials, including polymers and coatings with enhanced thermal and chemical stability.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer properties of various isoxazole derivatives, including those structurally related to this compound. The results indicated that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds.

Case Study 2: Chitin Synthesis Inhibition

Another investigation focused on the efficacy of isoxazole derivatives in inhibiting chitin synthesis among agricultural pests. The study highlighted that compounds with methoxy substitutions exhibited enhanced activity against specific pests, suggesting a structure-activity relationship that could be exploited for developing new agrochemicals.

作用机制

The mechanism of action of 3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit leukotriene biosynthesis by targeting the FLAP protein, which plays a crucial role in inflammatory responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and biological activities.

Positional Isomers of Methoxyphenyl-Substituted Isoxazoles

Key Insight : The 3-methoxyphenyl substitution at position 3 of the isoxazole ring optimizes steric and electronic interactions for antiviral activity, whereas para-substitution (e.g., 4-MeOPh) enhances crystallinity but may reduce solubility .

Derivatives with Modified Substituents

Key Insight : Electron-withdrawing groups (e.g., benzyloxy) improve antiviral potency but complicate synthesis, while alkyl substituents (e.g., methyl) shift activity toward enzyme inhibition .

Physicochemical and Commercial Comparison

Key Insight : The 3-methoxyphenyl derivative balances cost, solubility, and synthetic feasibility, making it a preferred intermediate for scalable drug development .

生物活性

3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid is a compound characterized by its unique isoxazole structure, which includes a methoxy-substituted phenyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of approximately 219.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The compound's structure allows for significant interactions with biological systems. The presence of the carboxylic acid group facilitates hydrogen bonding, enhancing solubility and bioavailability. Its moderate complexity suggests that it could be a candidate for various therapeutic applications.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may modulate inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The modulation of cytokine release and inhibition of inflammatory mediators could be mechanisms through which this compound exerts its effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds provides insight into the unique features and potential efficacy of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | 0.93 | Different phenyl substitution leading to varied activity |

| Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate | 0.89 | Variation in carboxylic position affecting reactivity |

| Ethyl 3-phenylisoxazole-5-carboxylate | 0.83 | Lacks methoxy substitution, potentially altering solubility |

| 4-Methylisoxazole-5-carboxylic acid | 0.73 | Methyl substitution may impact biological interactions |

| 3-Methylisoxazole-5-carboxylic acid | 0.71 | Methyl group affects electronic properties |

This table highlights the distinct characteristics of this compound within its class, indicating its potential for diverse biological applications.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies on similar isoxazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 and A549. For example, related compounds exhibited IC50 values ranging from to against HCT116 cells, indicating potent anticancer activity .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of isoxazole derivatives to target proteins involved in cancer progression and inflammation. These studies suggest strong interactions between the compounds and their targets, supporting their potential as therapeutic agents .

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity risks .

常见问题

Q. What are the standard synthetic routes for 3-(3-Methoxyphenyl)isoxazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of β-keto esters or amides with hydroxylamine derivatives, followed by functionalization of the methoxyphenyl group. Key steps include:

- Oxidation/Reduction : Use of KMnO₄ or LiAlH₄ under anhydrous conditions to modify substituents .

- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling, as demonstrated in the synthesis of related isoxazole carboxamides .

Optimization focuses on temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF for polar aprotic conditions). Purity is monitored via HPLC (>95% by area normalization) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and isoxazole ring protons (δ ~6.5–8.0 ppm). Carboxylic acid protons are often broad due to exchange .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at ~1.21 Å), with SHELX software used for refinement .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 234.0764) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values).

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., MAPK) due to structural similarity to reported inhibitors .

- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved when comparing analogs?

Contradictions often arise from substituent positioning. For example:

- Methoxy Group Placement : 3-Methoxy vs. 4-methoxy analogs show divergent activity due to steric effects on target binding. Computational docking (e.g., AutoDock Vina) can model interactions .

- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. Statistical tools like Bland-Altman plots assess inter-assay variability .

Q. What strategies improve synthetic yield while minimizing by-products?

Q. How does the crystal structure inform solubility and formulation challenges?

The compound’s planar isoxazole ring and carboxylic acid group promote π-π stacking and hydrogen bonding, reducing aqueous solubility. Strategies include:

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

- QSAR Models : Use descriptors like logP and polar surface area to correlate with permeability .

- Molecular Dynamics : Simulate binding to targets (e.g., kinase ATP pockets) to prioritize substituents .

- ADMET Prediction : SwissADME assesses metabolic stability (CYP3A4 liability due to methoxy groups) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。